rac-tert-butyl N-methyl-N-[(1r,4r)-4-hydroxycyclohexyl]carbamate, trans
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Overview
Description
This compound is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid (NH2COOH). They have a wide range of applications, including use as solvents, pesticides, and pharmaceuticals .
Synthesis Analysis
The synthesis of a carbamate typically involves the reaction of an amine with a suitable ester. In this case, the amine would be N-methyl-[(1r,4r)-4-hydroxycyclohexyl]amine and the ester would be tert-butyl chloroformate .Molecular Structure Analysis
The molecule contains a carbamate group (O=C(O)N), a tert-butyl group ((CH3)3C-), and a N-methyl-[(1r,4r)-4-hydroxycyclohexyl] group. The stereochemistry at the two chiral centers is specified as (1r,4r), indicating the spatial arrangement of the substituents .Chemical Reactions Analysis
Carbamates can undergo a variety of reactions, including hydrolysis, aminolysis, and alcoholysis. The specific reactions that this compound would undergo depend on the conditions and the reagents present .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties of carbamates include moderate polarity, the ability to form hydrogen bonds, and stability under normal conditions .Scientific Research Applications
- Note : Proper storage conditions are essential to maintain stability. Store in cool, dry containers
Palladium-Catalyzed Synthesis of N-Boc-Protected Anilines
Tetrasubstituted Pyrrole Synthesis
Solubility Studies
Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-tert-butyl N-methyl-N-[(1r,4r)-4-hydroxycyclohexyl]carbamate, trans involves the reaction of tert-butyl N-methylcarbamate with (1r,4r)-4-hydroxycyclohexanone in the presence of a suitable catalyst to obtain the desired product.", "Starting Materials": [ "tert-butyl N-methylcarbamate", "(1r,4r)-4-hydroxycyclohexanone", "catalyst" ], "Reaction": [ "Step 1: Dissolve tert-butyl N-methylcarbamate in a suitable solvent.", "Step 2: Add (1r,4r)-4-hydroxycyclohexanone to the reaction mixture.", "Step 3: Add a suitable catalyst to the reaction mixture.", "Step 4: Heat the reaction mixture under reflux for a suitable period of time.", "Step 5: Cool the reaction mixture and extract the product using a suitable solvent.", "Step 6: Purify the product using column chromatography or recrystallization." ] } | |
CAS RN |
400899-99-2 |
Product Name |
rac-tert-butyl N-methyl-N-[(1r,4r)-4-hydroxycyclohexyl]carbamate, trans |
Molecular Formula |
C12H23NO3 |
Molecular Weight |
229.3 |
Purity |
91 |
Origin of Product |
United States |
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